molecular formula C21H15FN2O4 B2512404 2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921891-22-7

2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2512404
CAS RN: 921891-22-7
M. Wt: 378.359
InChI Key: RONWJRCSVNNZOJ-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepines are a class of compounds that have been studied for their biological activity .


Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been reported in the literature. For instance, a Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water has been described . This protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .


Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives can be complex due to the presence of multiple aromatic rings and heteroatoms . The exact structure of “2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” would require further analysis.


Chemical Reactions Analysis

The chemical reactions involving dibenzo[b,f][1,4]oxazepine derivatives can be diverse. As mentioned earlier, one reported reaction is the Ru-Catalyzed asymmetric transfer hydrogenation . Other reactions would depend on the specific substituents present on the dibenzo[b,f][1,4]oxazepine ring system.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

Research into advanced oxidation processes (AOPs) investigates the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) in aqueous media, utilizing methodologies potentially applicable to a broad range of recalcitrant compounds, including those with complex structures similar to the compound . The study identifies the most reactive sites within the ACT molecule, providing insights that could be applicable to understanding the reactivity and degradation pathways of structurally complex chemicals (Qutob et al., 2022).

Synthetic Procedures for Benzazoles

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole, highlighting synthetic pathways that could be relevant for synthesizing or modifying compounds with structures similar to "2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide". This research underscores the diversity of biological activities of benzazoles and their derivatives, suggesting potential applications in medicinal chemistry (Rosales-Hernández et al., 2022).

Parabens in Aquatic Environments

The review on parabens, which are used as preservatives and have structural elements akin to phenoxy and acetamide groups, provides comprehensive data on their occurrence, fate, and behavior in aquatic environments. This research could offer parallel insights into environmental monitoring and the potential ecological impact of similarly structured compounds (Haman et al., 2015).

DNA Binding Properties of Hoechst 33258

Investigations into the binding properties of Hoechst 33258 to the minor groove of double-stranded B-DNA could provide a model for studying the interactions between DNA and other complex molecules, including "2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide". Such studies are crucial for understanding the potential biological implications and applications of these compounds in genetic research and drug development (Issar & Kakkar, 2013).

Enzymatic Degradation of Organic Pollutants

Research on the use of enzymes and redox mediators for the degradation of organic pollutants offers valuable insights into the potential biotechnological applications of complex compounds. This approach is relevant for the degradation or transformation of recalcitrant organic compounds in wastewater, which may include structures similar to the compound of interest (Husain & Husain, 2007).

Future Directions

The study of dibenzo[b,f][1,4]oxazepine derivatives is an active area of research due to their potential biological activity . Future directions could include the synthesis of new derivatives, investigation of their biological activity, and development of more efficient synthetic methods.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c22-13-5-8-15(9-6-13)27-12-20(25)23-14-7-10-18-16(11-14)21(26)24-17-3-1-2-4-19(17)28-18/h1-11H,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWJRCSVNNZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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